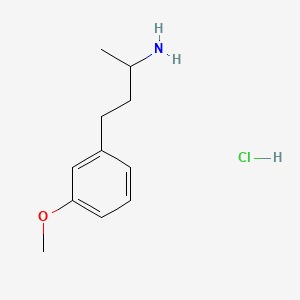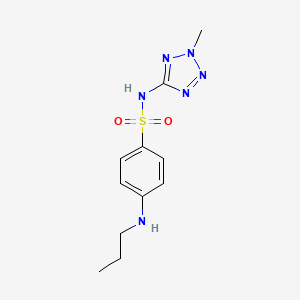![molecular formula C8H8ClF3N2 B13538825 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine is an organic compound with the molecular formula C8H8ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine typically involves multiple steps:
Starting Material: The synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine.
Condensation: This compound undergoes condensation with ethyl-2-cyanoacetate to form an intermediate.
Decarboxylation: The intermediate is then decarboxylated to yield 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.
Reduction: The nitrile group is reduced to an amine using a reducing agent such as sodium borohydride (NaBH4) in the presence of a catalyst like nickel chloride (NiCl2).
Deprotection: The final step involves deprotection to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Sodium borohydride (NaBH4) in the presence of nickel chloride (NiCl2) is commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: Various amine derivatives.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-(2-aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H8ClF3N2 |
|---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-5(1-2-13)3-6(4-14-7)8(10,11)12/h3-4H,1-2,13H2 |
InChI Key |
HNBFEFIOJJOVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCN)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)

![8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)





![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)


